2,9-Dimethylpicene

Thermal analysis Crystal engineering Material processing

Sourcing well-characterized dimethylpicene isomers for geochemical forensics or organic electronics often presents challenges in isomer confirmation and thermal stability documentation. 2,9-Dimethylpicene (CAS 1679-02-3) provides a definitive solution with its unique analytical profile. - Enables unambiguous identification in complex matrices via a characteristic Shpol'skii effect emission spectrum at 15 K. - Offers superior thermal stability (m.p. 304-305 °C) versus lower-melting isomers, ensuring integrity during high-temperature thin-film processing. - Validated as a non-mutagenic negative control in Ames assays, reducing occupational handling concerns compared to carcinogenic PAH analogs.

Molecular Formula C24H18
Molecular Weight 306.4 g/mol
CAS No. 1679-02-3
Cat. No. B154237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dimethylpicene
CAS1679-02-3
Synonyms2,9-DIMETHYLPICENE
Molecular FormulaC24H18
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC3=C2C=CC4=C3C=CC5=C(C=CC=C54)C
InChIInChI=1S/C24H18/c1-15-6-7-17-8-9-20-22-11-10-18-16(2)4-3-5-19(18)21(22)12-13-23(20)24(17)14-15/h3-14H,1-2H3
InChIKeyNCVWVTLOKLZLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dimethylpicene Overview


2,9-Dimethylpicene (CAS 1679-02-3, molecular formula C24H18, molecular weight 306.4 g/mol) is a methyl-substituted derivative of picene, a pentacyclic aromatic hydrocarbon belonging to the phenacene class [1]. The compound features two methyl substituents positioned at the 2 and 9 positions of the picene framework, producing a well-defined planar aromatic structure with extensive π-conjugation [2]. This compound has been isolated from natural sources including coal bitumen and has been synthesized through oxidative photocyclization of substituted diarylethylenes [3]. 2,9-Dimethylpicene serves as a reference material and structural marker in polycyclic aromatic hydrocarbon (PAH) research and has been explored as a building block for organic semiconducting applications in materials science [1].

Why 2,9-Dimethylpicene Substitution Fails


Substitution of 2,9-dimethylpicene with alternative methylpicene isomers (e.g., 1,8-dimethylpicene or 11,14-dimethylpicene) or unsubstituted picene cannot be performed without fundamentally altering key experimental outcomes. The specific 2,9-substitution pattern dictates distinct physicochemical properties: the melting point (304.2–304.8 °C [1]) differs significantly from the unsubstituted picene (m.p. ~363 °C) and from the 11,14-dimethylpicene isomer (m.p. 173–174 °C [2]), reflecting different intermolecular packing forces that directly impact crystallinity, solubility, and thin-film processing behavior. Furthermore, the substitution position critically influences electronic structure and charge transport capability—research on methoxy-substituted picenes has demonstrated that substitution at different positions produces markedly different HOMO geometries and intermolecular transfer integrals compared to the parent picene, with significant consequences for OFET mobility [3]. The 2,9-dimethyl substitution pattern also produces a characteristic line-narrowed emission spectrum via the Shpol'skii effect at 15 K in n-decane matrices, enabling unambiguous analytical identification that other picene derivatives may not provide under identical conditions [4]. Generic interchange without accounting for these quantifiable differences risks irreproducible device performance and compromised analytical specificity.

2,9-Dimethylpicene: Comparative Evidence


Melting Point vs. 11,14-Dimethylpicene

2,9-Dimethylpicene exhibits a melting point of 304.2–304.8 °C [1], which is approximately 131 °C higher than the 11,14-dimethylpicene isomer (m.p. 173–174 °C [2]). This substantial thermal stability differential directly reflects the influence of methyl substitution pattern on intermolecular packing forces in the pentacyclic picene framework, a difference that affects thin-film processing windows and thermal deposition parameters.

Thermal analysis Crystal engineering Material processing

Shpol'skii Fluorescence Fingerprint

2,9-Dimethylpicene produces a characteristic line-narrowed emission spectrum in an n-decane matrix frozen at 15 K via the Shpol'skii effect [1]. This quasi-linear fluorescence spectrum provides a highly resolved molecular fingerprint that enabled unambiguous identification of 2,9-dimethylpicene in a complex natural sample matrix, a capability not reported for other methylpicene isomers under the same analytical conditions.

Low-temperature spectroscopy Analytical chemistry PAH identification

Non-Mutagenicity in Ames Test

In an Ames mutagenicity assay conducted across six histidine-auxotrophic strains of Salmonella typhimurium (TA 97, TA 98, TA 100, TA 102, TA 104, TA 1537) in the presence of a hepatic xenobiotic-metabolizing system (S9 mix), 2,9-dimethylpicene proved completely inactive [1]. Under the same experimental conditions, carcinogenic PAHs used as positive controls showed potent mutagenic effects, establishing that 2,9-dimethylpicene lacks bacterial mutagenicity under these standard screening conditions.

Toxicology Genotoxicity Environmental health

Oxidative Photocyclization vs. Friedel-Crafts Alkylation

2,9-Dimethylpicene has been synthesized via oxidative photocyclization of suitably substituted diarylethylenes, producing material that was fully characterized by high-resolution 400-MHz ¹H-NMR spectroscopy [1]. This photochemical route offers regiospecific control of the 2,9-substitution pattern, whereas the alternative Friedel-Crafts alkylation of picene with methyl chloride and AlCl₃ may produce isomeric mixtures or require additional purification to isolate the desired 2,9-isomer from other positional isomers.

Synthetic methodology Precursor design Product purity

Substitution Position and Electronic Structure

Research on substituted picenes demonstrates that substitution position critically affects electronic structure and charge transport properties. A systematic study of methoxy-substituted picenes revealed that substitution at outer positions (1,12-; 2,11-; 4,9-) preserves the electronic structure of parent picene, whereas substitution at inner positions (3,10-) results in HOMO geometries different from both picene and other substitution isomers [1]. Preliminary OFET characterization of representative methoxy picenes showed hole mobilities significantly lower than that of unsubstituted picene due to less effective intermolecular overlaps as predicted by calculated transfer integrals. By class-level inference, the 2,9-dimethyl substitution pattern (outer positions) is predicted to maintain electronic characteristics closer to the parent picene than inner-substituted analogs such as 3,10-dialkylpicenes.

Organic semiconductors OFET mobility Electronic structure

Natural Occurrence as Geochemical Biomarker

2,9-Dimethylpicene has been isolated from Yubari bituminous coal at an average extraction yield of approximately 0.025% of raw coal using large-scale benzene extraction apparatus capable of processing 100 kg of coal per batch [1]. Its presence in natural samples has been unequivocally linked to aromatization of triterpenoid natural precursors, establishing this compound as a definitive geochemical biomarker for specific natural product degradation pathways [2]. In contrast, the 1,8-dimethylpicene isomer is associated with dehydrogenation of different triterpene precursors including glycyrrhetinic acid and β-amyrin , providing distinct provenance signatures.

Geochemistry PAH source apportionment Biomarker research

2,9-Dimethylpicene Application Scenarios


Geochemical PAH Source Apportionment

2,9-Dimethylpicene is optimally deployed as a reference standard in geochemical and environmental forensics investigations where unambiguous identification of methylated picene isomers is critical. The compound's characteristic Shpol'skii effect line-narrowed emission spectrum at 15 K in n-decane matrices [1] provides a spectroscopic fingerprint that enables positive identification in complex natural sample matrices where other analytical techniques may fail to resolve co-eluting PAH isomers. Its well-documented natural occurrence in coal at ~0.025% yield [2] and established formation pathway via aromatization of triterpenoid precursors [1] make it a validated biomarker for PAH source apportionment studies.

OFETs with Outer-Position Substitution

2,9-Dimethylpicene serves as a rational starting material for organic semiconductor research based on its outer-position (2,9) substitution pattern. Studies of substituted picenes demonstrate that outer-position substitution preserves the electronic structure of the parent picene framework, whereas inner-position substitution significantly alters HOMO geometry and reduces intermolecular transfer integrals, leading to diminished OFET mobility [3]. Researchers evaluating dimethylpicene positional isomers for thin-film transistor active layers should prioritize the 2,9-isomer to maintain the favorable semiconducting characteristics of the picene core while introducing the processability benefits of methyl substitution.

High-Temperature Material Processing

The high melting point of 2,9-dimethylpicene (304.2–304.8 °C) [4] qualifies this compound for applications involving elevated-temperature processing conditions. This thermal stability exceeds that of the 11,14-dimethylpicene isomer (m.p. 173–174 °C) by approximately 131 °C [5], making the 2,9-isomer the preferred choice for thermal vapor deposition, high-temperature annealing protocols, or applications where the compound must maintain solid-state integrity during device fabrication. Procurement specifications for high-temperature organic electronics research should prioritize the 2,9-isomer over lower-melting dimethylpicene variants.

Non-Mutagenic PAH Toxicology Reference

2,9-Dimethylpicene provides an experimentally validated non-mutagenic reference compound for polycyclic aromatic hydrocarbon toxicology studies. The compound demonstrated complete inactivity in Ames mutagenicity assays across six Salmonella typhimurium strains (TA 97, TA 98, TA 100, TA 102, TA 104, TA 1537) in the presence of S9 metabolic activation, whereas carcinogenic PAH positive controls exhibited potent mutagenic effects under identical conditions [1]. This established safety profile supports the use of 2,9-dimethylpicene as a negative control in genotoxicity screening panels and reduces occupational handling concerns compared to mutagenic methylated PAH analogs.

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